2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
Description
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid is a brominated aromatic compound featuring a methanesulfonyl (-SO₂CH₃) substituent attached to a phenyl ring and a propanoic acid (-CH₂CH₂COOH) side chain.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBJAQYFZPKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and methanesulfonyl chloride.
Reaction Conditions: The 3-bromobenzyl chloride is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-bromobenzyl methanesulfonate.
Chemical Reactions Analysis
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Scientific Research Applications
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic binding sites, while the methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to bromo, methoxy, or nitro substituents. This increases the acidity of the carboxylic acid group (predicted pKa ~2–3) relative to 2-(3-Bromophenyl)propanoic acid (pKa ~4–5) . Fluorine in 3-(3-Bromo-2-fluorophenyl)propanoic acid adds polarity but has a weaker electron-withdrawing effect than sulfonyl .
Molecular Weight and Reactivity: The sulfonyl group increases molecular weight (307.16 vs.
Applications: Brominated propanoic acids (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) are used in drug discovery for their bioactivity , whereas nitro derivatives like 2-(3-Nitrophenyl)propanoic acid may serve as intermediates in explosives .
Physicochemical Properties (Inferred from Analogs)
Biological Activity
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid, a compound with the molecular formula C10H11BrO4S, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a propanoic acid backbone substituted with a bromophenyl group and a methanesulfonyl moiety. Its structural characteristics contribute to its unique biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid interacts with various biological targets, influencing several biochemical pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The methanesulfonyl group is known to interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Interaction : Similar compounds have shown the ability to modulate receptor activity, which may lead to changes in cellular signaling cascades.
Biological Activities
The biological activities of 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid include:
- Antiinflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, making them potential candidates for treating infections.
- Antitumor Effects : Research has indicated that this compound may inhibit tumor cell proliferation, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiinflammatory | Inhibition of cytokine production | |
| Antimicrobial | Significant activity against bacteria | |
| Antitumor | Inhibition of cell proliferation |
Case Studies
-
Antiinflammatory Study :
A study evaluated the effects of 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid on inflammatory markers in vitro. Results indicated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls, supporting its potential as an anti-inflammatory agent. -
Antimicrobial Evaluation :
In a series of experiments assessing antimicrobial efficacy, derivatives of the compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. -
Antitumor Research :
A recent study investigated the effects of this compound on various cancer cell lines. It was found to induce apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
